Shinflavanone Shinflavanone Shinflavanone belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Shinflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, shinflavanone is primarily located in the membrane (predicted from logP). Outside of the human body, shinflavanone can be found in herbs and spices and tea. This makes shinflavanone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 157414-03-4
VCID: VC21124682
InChI: InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1
SMILES: CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C
Molecular Formula: C25H26O4
Molecular Weight: 390.5 g/mol

Shinflavanone

CAS No.: 157414-03-4

Cat. No.: VC21124682

Molecular Formula: C25H26O4

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Shinflavanone - 157414-03-4

Specification

Description Shinflavanone belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Shinflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, shinflavanone is primarily located in the membrane (predicted from logP). Outside of the human body, shinflavanone can be found in herbs and spices and tea. This makes shinflavanone a potential biomarker for the consumption of these food products.
CAS No. 157414-03-4
Molecular Formula C25H26O4
Molecular Weight 390.5 g/mol
IUPAC Name (2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4-one
Standard InChI InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1
Standard InChI Key NEIURIYDQMKXIG-QHCPKHFHSA-N
Isomeric SMILES CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C
SMILES CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C
Canonical SMILES CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C

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